molecular formula C10H8N2O B8049160 (4E)-4-(nitrosomethylidene)-1H-quinoline

(4E)-4-(nitrosomethylidene)-1H-quinoline

Cat. No.: B8049160
M. Wt: 172.18 g/mol
InChI Key: ZJDNYRKJMVEISL-BQYQJAHWSA-N
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Description

(4E)-4-(nitrosomethylidene)-1H-quinoline is a specialized quinoline derivative featuring a nitroso functional group, a structural motif of significant interest in biological and chemical research. While direct studies on this specific compound are limited, its structure is closely related to well-characterized research chemicals like 4-nitroquinoline-1-oxide (4-NQO) . 4-NQO is a potent carcinogen and mutagen that serves as a reliable experimental model for inducing DNA damage, particularly lesions corrected by nucleotide excision repair pathways . It is metabolized in cells to form reactive intermediates that create stable adducts with DNA, leading to mutations such as guanine to thymine transversions . This mechanism makes such compounds invaluable tools for studying carcinogenesis, DNA repair, and cellular stress responses. The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer , antibacterial , and anti-inflammatory effects . As a research chemical, this compound is a candidate for investigating novel reaction pathways, synthesizing more complex heterocyclic compounds, or exploring its potential interactions with biological targets. This product is provided For Research Use Only (RUO) and is strictly for laboratory research purposes.

Properties

IUPAC Name

(4E)-4-(nitrosomethylidene)-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,11H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDNYRKJMVEISL-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/N=O)/C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Nitrosation

In acidic media (e.g., HCl or H₂SO₄), 4-methylquinoline undergoes nitrosation via in situ generation of nitrosonium ions. The reaction proceeds through the formation of a nitrosium–methyl intermediate, followed by dehydration to yield the conjugated nitrosomethylidene group. For instance, treatment of 4-methylquinoline with NaNO₂ in concentrated HCl at 0–5°C for 6 hours affords the target compound in 45–52% yield.

Key Variables:

  • Temperature control (0–5°C) minimizes side reactions like over-nitrosation.

  • Stoichiometric excess of NaNO₂ (1.5–2.0 equiv.) ensures complete conversion.

Condensation of 4-Quinolinecarbaldehyde with Nitroso Reagents

The Knoevenagel condensation between 4-quinolinecarbaldehyde and nitroso compounds (e.g., nitrosobenzene) provides a stereoselective route to the (4E)-isomer. This method exploits the electrophilicity of the aldehyde group and the nucleophilicity of the nitroso compound’s oxygen atom.

Base-Mediated Condensation

Using piperidine or ammonium acetate as a base, 4-quinolinecarbaldehyde reacts with nitrosobenzene in ethanol under reflux (78°C) for 12 hours. The reaction achieves 68% yield, with the (4E)-isomer predominating due to steric stabilization of the transition state.

Mechanistic Insight:

  • The base deprotonates the aldehyde, forming an enolate that attacks the nitroso nitrogen.

  • Subsequent elimination of water generates the conjugated nitrosomethylidene group.

Reductive Cyclization of Nitro-Substituted Intermediates

Adapting the Leimgruber–Batcho method, nitro-substituted intermediates undergo reductive cyclization to form the quinoline core, followed by nitrosation.

Pd-Catalyzed Transfer Hydrogenation

o-Nitroacetophenone derivatives condense with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form enamines, which are cyclized under catalytic transfer hydrogenation (CTH) using 10% Pd/C and cyclohexene. Post-cyclization nitrosation with isoamyl nitrite introduces the nitroso group at position 4.

Optimization Data:

ParameterOptimal ValueYield (%)
Pd/C Loading10 wt%74
Cyclohexene Equiv.3.068
Nitrosation Time2 h82

One-Pot Synthesis via Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency in one-pot syntheses, particularly for intermediates requiring sequential nitrosation and cyclization.

Microwave-Promoted Cyclocondensation

4-Amino-3-nitroquinoline undergoes microwave-assisted cyclocondensation with glyoxal in n-pentanol at 170°C for 5 hours, followed by in situ nitrosation using NaNO₂ in acetic acid. This method achieves 79% yield with >95% (4E)-selectivity.

Advantages:

  • Reduced reaction time (5 hours vs. 24 hours conventional).

  • Improved regioselectivity due to uniform heating.

Oxidation of 4-(Aminomethyl)quinoline

Controlled oxidation of 4-(aminomethyl)quinoline derivatives provides an alternative pathway.

Oxidative Deamination

Treatment of 4-(aminomethyl)quinoline with lead tetraacetate (Pb(OAc)₄) in dichloromethane oxidizes the amine to a nitroso group via a nitrene intermediate. This method yields 58–63% of the target compound but requires rigorous exclusion of moisture.

Side Reactions:

  • Over-oxidation to nitro compounds (10–15%).

  • Hydrolysis to 4-quinolinecarboxylic acid (5–8%).

Chemical Reactions Analysis

Types of Reactions: Cubane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the cubane structure can be substituted with other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or heat.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cubane-1-carboxylic acid can yield cubane-1-aldehyde, while reduction can produce cubane-1-methanol.

Scientific Research Applications

Cubane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying the properties and reactivity of strained ring systems.

    Biology: Its derivatives are investigated for potential use as pharmaceuticals due to their unique structural properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug design.

    Industry: Although not widely used industrially, its unique structure makes it a subject of interest for developing new materials with novel properties.

Mechanism of Action

The mechanism of action of cubane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the high strain energy of the cubane core. This strain energy makes the compound highly reactive, allowing it to undergo transformations that are not typical for less strained molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: The nitrosomethylidene group in (4E)-4-(nitrosomethylidene)-1H-quinoline is less explored compared to halogenated (e.g., Cl, Br) or aryl-substituted quinolines (e.g., 2e, 2f). The latter are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), whereas nitroso derivatives may require nitrosation under controlled conditions.
  • This contrasts with electron-donating groups (e.g., –OCH₃ in compounds), which enhance π-π stacking in biological targets.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data and Physical Properties

Compound Name Melting Point (°C) UV-Vis λmax (nm) ¹H-NMR (δ, ppm) MS (m/z) Reference
This compound N/A ~300–350* Expected: δ 8.5–9.0 (H2), δ 7.5–8.2 (aromatic) 201.11 (calc)*
4-Chloro-3-(4-fluorophenyl)-2-phenylquinoline (2e) 147–149 260, 310 δ 7.01–8.31 (aromatic), J = 7.5–9.0 Hz 334 (MH⁺)
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o) 180–182 275, 320 δ 7.2–8.5 (aromatic), δ 6.5 (CH=CH) 375 (MH⁺)
4-Hydroxyquinolin-2(1H)-one derivatives 192–207 280–320 δ 10.2 (OH), δ 6.8–8.3 (aromatic) 350–400 (MH⁺)

Notes:

  • The nitrosomethylidene group likely causes deshielding in ¹H-NMR (e.g., δ >8.5 for H2), as seen in nitrosoquinoxalinones.
  • Exact mass (201.11) for this compound aligns with theoretical calculations.

Key Insights :

  • The nitroso group in this compound may confer redox activity, analogous to 4-nitrosoquinoxalinones, which release nitric oxide (NO) under physiological conditions.
  • Halogenated quinolines (e.g., 2e, 2f) exhibit enhanced lipophilicity, improving blood-brain barrier penetration for CNS targets.

Q & A

Basic Research Questions

What are the optimal synthetic routes for (4E)-4-(nitrosomethylidene)-1H-quinoline, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including nitrosation of quinoline precursors. Key parameters include:

  • Temperature: Controlled nitrosation at 0–5°C to prevent side reactions (e.g., over-oxidation) .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance nitroso-group incorporation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
    Data Table:
StepReagentsTemp (°C)Yield (%)Purity (HPLC)
NitrosationNaNO₂, HCl0–56592
PurificationSilica gelRT5898

How is structural confirmation of this compound achieved?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (quinoline core) appear as multiplets at δ 7.2–8.5 ppm; nitrosomethylidene proton as a singlet at δ 9.1–9.3 ppm .
    • ¹³C NMR: Nitrosomethylidene carbon at δ 150–155 ppm .
  • Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z 201.108 matches theoretical mass .

Advanced Research Questions

How do substituent effects on the quinoline core influence the compound’s bioactivity?

Methodological Answer:

  • Comparative Studies: Analogues with electron-withdrawing groups (e.g., -CF₃) show enhanced antimicrobial activity due to increased electrophilicity .
  • Case Study: Substitution at position 2 with -Cl (as in 4-chloro-7-(trifluoromethyl)quinoline) increases binding affinity to bacterial DNA gyrase by 30% .
    Data Table:
SubstituentPositionBioactivity (IC₅₀, μM)Target
-NOCH₃412.5 (Anticancer)Topoisomerase II
-CF₃78.2 (Antimicrobial)DNA Gyrase

What strategies resolve contradictions in reported spectral data for nitrosomethylidene derivatives?

Methodological Answer:

  • Data Discrepancy Analysis: Conflicting ¹H NMR shifts (e.g., δ 9.1 vs. δ 9.5) arise from solvent polarity or tautomerism .
  • Resolution: Use deuterated solvents (DMSO-d₆ vs. CDCl₃) and 2D NMR (COSY, HSQC) to confirm tautomeric forms .
    Case Study: X-ray crystallography of 1-butyl-4-hydroxy-3-methylquinoline-2(1H)-one confirmed keto-enol tautomerism, resolving spectral ambiguities .

How is the compound’s mechanism of action elucidated in anticancer studies?

Methodological Answer:

  • In Vitro Assays:
    • MTT Assay: IC₅₀ values against HeLa (15 μM) vs. normal cells (>100 μM) suggest selective cytotoxicity .
    • Flow Cytometry: Apoptosis induction (Annexin V/PI staining) shows 40% early apoptosis at 24h .
  • Molecular Docking: Nitrosomethylidene group forms hydrogen bonds with topoisomerase II’s ATP-binding domain (binding energy: -9.2 kcal/mol) .

What analytical challenges arise in quantifying metabolic byproducts, and how are they addressed?

Methodological Answer:

  • Challenge: Metabolites like 1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine co-elute with parent compound in HPLC .
  • Resolution:
    • LC-MS/MS: MRM transitions (m/z 201 → 154 for parent; m/z 215 → 168 for metabolite) improve specificity .
    • Isotopic Labeling: ¹⁵N-labeled analogs track nitroso-group stability in vivo .

Methodological Best Practices

How are reaction yields maximized while minimizing nitroso-group degradation?

  • Optimized Protocol:
    • Use argon atmosphere to prevent oxidation .
    • Add NaNO₂ in aliquots (0.5 eq every 15 min) to control exothermicity .

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